2-Bromo-1-(2-methyl-4-pyridinyl)ethanone

Nucleophilic substitution α-haloketone reactivity leaving group ability

2-Bromo-1-(2-methyl-4-pyridinyl)ethanone (CAS 1187785-48-3) is a heteroaryl α-bromoketone with molecular formula C₈H₈BrNO and molecular weight 214.06 g·mol⁻¹. The compound features an electrophilic bromomethyl carbonyl moiety attached to the 4-position of a 2-methylpyridine ring, creating a bifunctional reactive handle that serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
Cat. No. B12973684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-methyl-4-pyridinyl)ethanone
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C(=O)CBr
InChIInChI=1S/C8H8BrNO/c1-6-4-7(2-3-10-6)8(11)5-9/h2-4H,5H2,1H3
InChIKeyACZKDYLQIMFLCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2-methyl-4-pyridinyl)ethanone – A Regiochemically Defined α-Bromoketone for Targeted Synthetic and Pharmacological Applications


2-Bromo-1-(2-methyl-4-pyridinyl)ethanone (CAS 1187785-48-3) is a heteroaryl α-bromoketone with molecular formula C₈H₈BrNO and molecular weight 214.06 g·mol⁻¹ . The compound features an electrophilic bromomethyl carbonyl moiety attached to the 4-position of a 2-methylpyridine ring, creating a bifunctional reactive handle that serves as a versatile intermediate in medicinal chemistry and organic synthesis . Its commercial availability from multiple vendors at purities of ≥95–98% (with batch-specific HPLC, NMR, and GC quality documentation) and its LogP of ~1.97 confirm its suitability for immediate laboratory deployment in nucleophilic substitution, cross-coupling, and heterocycle construction workflows.

Why 2-Bromo-1-(2-methyl-4-pyridinyl)ethanone Cannot Be Interchanged with Generic α-Haloketone or Pyridyl Analogs


The unique combination of a bromine leaving group on the α‑carbon and a methyl substituent ortho to the pyridine nitrogen creates a reactivity profile that distinguishes this compound from its closest structural analogs . The bromine atom provides significantly higher leaving-group aptitude than chlorine (bromide ≈ 10⁴‑fold better than chloride in SN2 contexts) [1], while the 2-methyl group elevates the pyridine pKa (conjugate acid ~5.94) relative to unsubstituted pyridine (pKa 5.25) [2], modulating both nucleophilic character and coordination behavior. The 4‑acetyl substitution pattern places the electrophilic center at the electronically preferred para‑position, while the 2‑methyl group suppresses undesired reactions at the ortho‑site—a regiochemical outcome that generic 2‑bromo‑1‑(pyridin‑4‑yl)ethanone or the 6‑methyl isomer cannot replicate. Procurement teams that treat these compounds as interchangeable risk altered reaction kinetics, divergent regioselectivity, and unpredictable downstream biological activity, as evidenced by the quantitative metrics below.

2-Bromo-1-(2-methyl-4-pyridinyl)ethanone – Key Differentiators vs. Closest Analogs


Bromine vs. Chlorine Leaving-Group Ability Enhances SN2 Reactivity by ~10⁴-Fold

In nucleophilic displacement reactions at the α‑carbon of haloketones, the bromide leaving group in 2‑bromo‑1‑(2‑methyl‑4‑pyridinyl)ethanone departs approximately 10⁴‑fold faster than the chloride in the corresponding 2‑chloro‑1‑(2‑methylpyridin‑4‑yl)ethanone (CAS 1695357‑24‑4) . This difference arises from the lower C–Br bond dissociation energy (~285 kJ·mol⁻¹) compared to C–Cl (~327 kJ·mol⁻¹) and the superior leaving-group ability of bromide (pKₐ of HBr ≈ −9 vs. HCl ≈ −7) [1]. Practically, this translates to higher yields under milder conditions: for example, reactions with amine nucleophiles proceed at room temperature with the bromo derivative, while the chloro analog requires heating (40–60 °C) or longer reaction times to achieve comparable conversion [2]. This reactivity gap enables chemists to employ the bromo compound in sensitive substrate contexts (e.g., late‑stage functionalization of advanced intermediates) where forcing conditions are prohibitive.

Nucleophilic substitution α-haloketone reactivity leaving group ability

2‑Methyl Substitution Elevates Pyridine Basicity by ΔpKₐ ≈ 0.69 vs. Unsubstituted Pyridine, Modulating Nucleophilicity and Coordination Chemistry

The 2‑methyl group on the pyridine ring increases the pKₐ of the conjugate pyridinium species from 5.25 (unsubstituted pyridine) to 5.94 (2‑methylpyridine) [1]. This ΔpKₐ of ~0.69 units reflects enhanced electron density at the ring nitrogen, which influences two critical parameters: (i) the pyridyl nitrogen is a stronger nucleophile and base, and (ii) the compound exhibits altered metal‑binding affinity in coordination and catalytic applications [2]. By contrast, 2‑bromo‑1‑(pyridin‑4‑yl)ethanone (CAS 6221‑13‑2) lacks this methyl group and therefore possesses a lower‑basicity nitrogen (pKₐ 5.25), making it less effective in applications that exploit pyridine‑directed reactivity or Lewis basicity. The methyl group also introduces modest steric shielding at the ortho position, which can suppress unwanted side‑reactions at C‑2 during electrophilic aromatic substitution or metal‑catalyzed C–H activation .

Pyridine basicity pKa modulation coordination chemistry

4‑Acetyl Regiochemistry Ensures Para‑Selective Electrophilic Reactivity Unlike 6‑Methyl Isomer

The 4‑acetyl substitution pattern places the electrophilic α‑bromomethyl carbonyl group at the electronically preferred para‑position relative to the pyridine nitrogen, ensuring efficient conjugation and predictable reactivity in nucleophilic substitution and heterocycle synthesis . In contrast, 2‑bromo‑1‑(6‑methyl‑2‑pyridinyl)ethanone (CAS 88625‑09‑6) bears the acetyl moiety at the ortho‑position (C‑2), where the bromomethyl group is adjacent to the pyridine nitrogen [1]. This ortho‑positioning introduces steric congestion and electronic perturbation that can reduce reaction rates with bulky nucleophiles and alter the regiochemical outcome of subsequent transformations. The difference in substitution pattern also affects the compound's conformational preferences: the para‑acetyl isomer adopts a more extended geometry (less steric clash between the bromomethyl group and the 2‑methyl substituent), facilitating approach by nucleophiles and catalysts, whereas the ortho‑isomer experiences A(1,3)-strain that can lower effective molarity in intramolecular reactions [2].

Regioselectivity para-substitution isomer comparison

Validated Synthetic Utility in Kinase and Bromodomain Inhibitor Programs vs. Non‑Functionalized Precursors

2‑Bromo‑1‑(2‑methyl‑4‑pyridinyl)ethanone serves as a key building block in the synthesis of potent kinase and bromodomain inhibitors documented in the patent literature . Specifically, the 2‑methyl‑4‑pyridinyl scaffold appears in compounds targeting PDK1 with reported IC₅₀ values as low as 80 nM in enzymatic assays [1]. While the bromoketone itself is a synthetic intermediate rather than the final bioactive entity, its ability to install the 2‑methyl‑4‑pyridinyl‑acetyl pharmacophore in a single step via nucleophilic displacement or heterocycle condensation enables rapid SAR exploration . In comparison, the non‑brominated parent ketone 1‑(2‑methyl‑4‑pyridinyl)ethanone (CAS 2732‑28‑7) lacks the α‑halo leaving group and cannot participate in these efficient diversification reactions without prior functionalization, adding synthetic steps and reducing overall yield. The documented use of this bromoketone in patent‑protected inhibitor programs (e.g., US‑9056832‑B2) provides procurement confidence that the compound meets the purity and reactivity standards required for drug‑discovery applications [2].

Medicinal chemistry kinase inhibitor bromodomain inhibitor PDK1

Commercially Available at ≥95% Purity with Batch‑Specific QC Documentation vs. Less‑Characterized Analogs

Multiple reputable suppliers including Bidepharm, Leyan, and ChemicalBook‑listed vendors offer 2‑bromo‑1‑(2‑methyl‑4‑pyridinyl)ethanone at standard purities of ≥95% (up to 98%+) with batch‑specific quality control documentation including NMR, HPLC, and GC analyses . This exceeds the typical purity specifications reported for the hydrobromide salt form (2‑bromo‑1‑(2‑methylpyridin‑4‑yl)ethanone hydrobromide, CAS 1187669‑34‑6), which is often supplied as a technical‑grade material with limited analytical characterization . The free‑base form (CAS 1187785‑48‑3) also avoids the additional synthetic and purification steps required to remove or exchange the HBr counterion, simplifying downstream reaction workup. For comparison, alternative α‑haloketone building blocks such as 2‑chloro‑1‑(2‑methylpyridin‑4‑yl)ethanone are available from fewer suppliers and typically lack the same depth of publicly accessible QC documentation , increasing procurement risk in regulated research environments.

Quality control purity analysis procurement specification

High‑Impact Application Scenarios for 2-Bromo-1-(2-methyl-4-pyridinyl)ethanone Rooted in Quantitative Differentiation Evidence


Late‑Stage Functionalization of Advanced Pharmaceutical Intermediates Requiring Mild, High‑Yield Alkylation

The ~10⁴‑fold greater SN2 reactivity of the C–Br bond compared to the corresponding C–Cl bond (Evidence Item 1) enables efficient alkylation of sensitive substrates at ambient temperature. Medicinal chemistry teams synthesizing kinase or bromodomain inhibitor libraries use this compound to install the 2‑methyl‑4‑pyridinyl‑acetyl moiety in a single, high‑yielding step without exposing heat‑sensitive functional groups to elevated temperatures [1]. This is particularly critical in late‑stage diversification where the substrate's structural complexity precludes forcing conditions.

Metal‑Catalyzed Cross‑Coupling and C–H Activation Exploiting Enhanced Pyridine Nitrogen Basicity

The increased pyridine nitrogen basicity (pKₐ ~5.94 vs. 5.25 for unsubstituted pyridine; Evidence Item 2) strengthens the pyridyl group's ability to act as a directing group for metal‑catalyzed C–H activation and facilitates coordination to transition metal catalysts [2]. Process chemists developing palladium‑ or ruthenium‑catalyzed transformations preferentially select this 2‑methyl derivative when nitrogen‑directed reactivity is mechanistically essential, as the ΔpKₐ of ~0.69 translates to measurably stronger metal binding.

Parallel Synthesis of Heterocyclic Libraries with Predictable Regiochemical Outcomes

The para‑acetyl substitution pattern (Evidence Item 3) ensures that nucleophilic displacement and subsequent cyclocondensation reactions proceed with high regiochemical fidelity, avoiding the steric congestion and electronic perturbation associated with ortho‑substituted isomers. High‑throughput synthesis platforms utilize this compound for the parallel construction of imidazo[1,2‑a]pyridines, pyrido‑fused heterocycles, and other nitrogen‑containing ring systems where positional isomerism would otherwise compromise library purity [3].

Quality‑Regulated Medicinal Chemistry Procurement with Stringent Documentation Requirements

For organizations operating under GLP or GMP‑adjacent quality standards, the documented availability of this compound at ≥95% purity with multi‑method batch QC (NMR, HPLC, GC; Evidence Item 5) and the direct procurement of the free‑base form (avoiding HBr counterion complications) provides unambiguous traceability and reduces the risk of experimental variability arising from poorly characterized starting materials. This advantage is particularly salient when comparing to the hydrobromide salt or chloro analog, where QC documentation is less comprehensive.

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